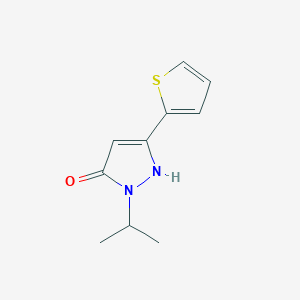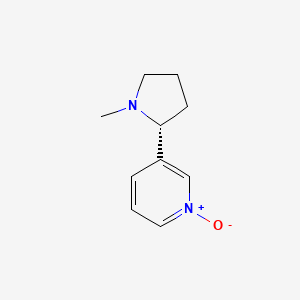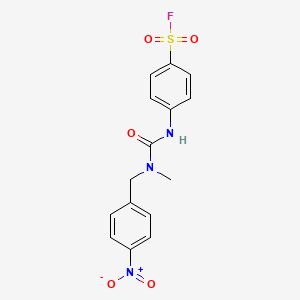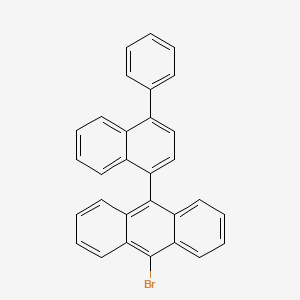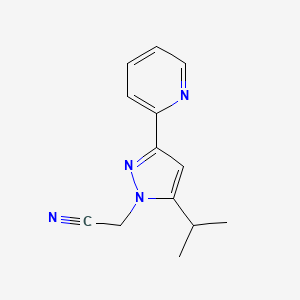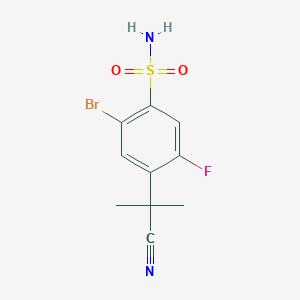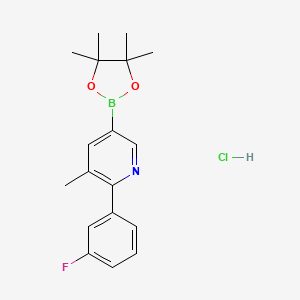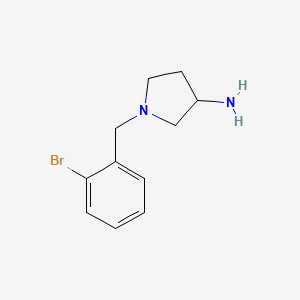
1-(2-Bromobenzyl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromobenzyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C11H15BrN2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a bromobenzyl group attached to the pyrrolidine ring, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromobenzyl)pyrrolidin-3-amine typically involves the reaction of 2-bromobenzyl chloride with pyrrolidin-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions: 1-(2-Bromobenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group or other reduced forms.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, potassium thiolate, or sodium alkoxide.
Major Products Formed:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Benzyl derivatives or fully reduced amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Bromobenzyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 1-(2-Bromobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets in biological systems. The bromobenzyl group can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
類似化合物との比較
1-(2-Bromobenzyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
1-(2-Chlorobenzyl)pyrrolidin-3-amine: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-(2-Fluorobenzyl)pyrrolidin-3-amine: The presence of a fluorine atom can significantly alter the compound’s properties, including its metabolic stability and binding affinity.
1-(2-Methylbenzyl)pyrrolidin-3-amine: The methyl group can influence the compound’s hydrophobicity and overall biological activity.
The uniqueness of this compound lies in the specific electronic and steric effects imparted by the bromine atom, which can influence its reactivity and interactions with biological targets.
特性
分子式 |
C11H15BrN2 |
|---|---|
分子量 |
255.15 g/mol |
IUPAC名 |
1-[(2-bromophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C11H15BrN2/c12-11-4-2-1-3-9(11)7-14-6-5-10(13)8-14/h1-4,10H,5-8,13H2 |
InChIキー |
OSIMPZQGBAVRSX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1N)CC2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2-phenyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B13345273.png)
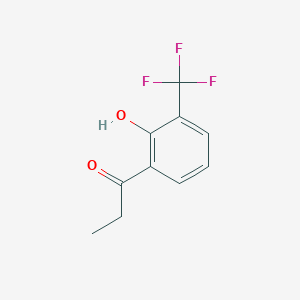
![4-{[(2-Chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13345290.png)

